p-Methylbenzil

概要

説明

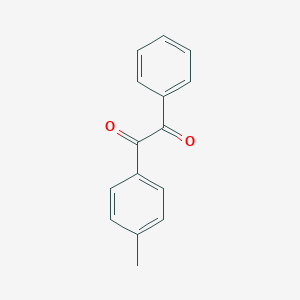

1-フェニル-2-p-トリルエタン-1,2-ジオンは、p-メチルベンジルとしても知られており、分子式C15H12O2を持つ有機化合物です。これは、エタン-1,2-ジオン骨格にフェニル基とp-トリル基が結合していることを特徴としています。 この化合物は、黄色から濃いオレンジ色であることで知られており、さまざまな化学用途に使用されています .

準備方法

1-フェニル-2-p-トリルエタン-1,2-ジオンは、いくつかの方法によって合成できます。一般的な合成経路の1つは、エチルアレーンの酸化です。 このプロセスは、一般的に制御された条件下で過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、目的の生成物を得るために用いられます . 工業的な生産方法は、しばしば溶媒を使用しないワンポット酸化反応を伴い、効率的で環境に優しいです .

化学反応の分析

1-フェニル-2-p-トリルエタン-1,2-ジオンは、以下の化学反応を含むさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されてカルボン酸または他の酸化された誘導体を生成することができます。

還元: 還元反応は、ジケトンを対応するアルコールまたは他の還元された形に変換することができます。

これらの反応に用いられる一般的な試薬には、酸化には過マンガン酸カリウム、還元には水素化ホウ素ナトリウム、置換反応にはさまざまな求電子剤などがあります。 形成される主要な生成物は、用いられる特定の反応条件と試薬によって異なります .

科学研究における用途

1-フェニル-2-p-トリルエタン-1,2-ジオンは、科学研究においていくつかの用途があります。

化学: さまざまな有機化合物の合成における中間体として、および有機反応の試薬として用いられています。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 医薬品の先駆体としての使用など、その潜在的な治療用途を探求するための研究が進行しています。

科学的研究の応用

1-Phenyl-2-p-tolyl-ethane-1,2-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals, dyes, and other industrial products.

作用機序

1-フェニル-2-p-トリルエタン-1,2-ジオンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、さまざまな反応において求電子剤として作用し、新しい化学結合の形成を促進することができます。 そのジケトン構造により、酸化還元反応に参加することができ、細胞プロセスや生化学的経路に影響を与えます .

類似化合物との比較

1-フェニル-2-p-トリルエタン-1,2-ジオンは、以下の他の類似化合物と比較することができます。

ベンジル: フェニル基とp-トリル基の代わりに、2つのフェニル基を持つ同様のジケトンです。

1-フェニル-1,2-エタンジオール: カルボニル基の代わりにヒドロキシル基を持つ関連化合物です。

4-メチルベンジル: 芳香環上の置換基が異なるが、構造が類似した別のジケトン

1-フェニル-2-p-トリルエタン-1,2-ジオンの独自性は、その特定の置換パターンにあります。これは、アナログと比較して、独特の化学的および物理的特性を付与します .

生物活性

p-Methylbenzil, also known as 1-Phenyl-2-p-tolyl-ethane-1,2-dione, is an organic compound with the molecular formula C15H12O2. Its structure features a diketone backbone with phenyl and p-tolyl substituents. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound can be synthesized through several methods, typically involving oxidation processes. Common oxidizing agents include potassium permanganate and chromium trioxide, which facilitate the conversion of ethylarenes into the desired diketone structure. The diketone functional group is crucial for its biological interactions and reactivity in synthetic chemistry.

The biological activity of this compound is primarily attributed to its diketone structure, which allows for interactions with various biomolecules. It acts as an electrophile in biochemical reactions, influencing cellular processes through redox reactions. The presence of the methyl group in the para position enhances the electron density of the aromatic ring, potentially increasing its reactivity in electrophilic aromatic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. For instance, cobalt(II) complexes containing this compound showed activity against yeast strains like Saccharomyces cerevisiae .

- Anticancer Potential : The compound's structural analogs have been explored for anticancer applications. Various derivatives have shown promising cytotoxic effects against cancer cell lines .

- Neuroprotective Effects : Some studies suggest that this compound may inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This property positions it as a potential candidate for further research in neuropharmacology .

Case Studies

- Antimicrobial Properties : A study focused on cobalt(II) complexes with 2-aminobenzimidazole derivatives found that one complex containing this compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus . The complex was more active than the starting ligand, highlighting the potential enhancement of biological activity through coordination chemistry.

- Cytotoxicity Against Cancer Cells : Research conducted on various 1-indanone derivatives (related to this compound) showed significant cytotoxic effects against multiple cancer cell lines. For example, certain synthesized compounds demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

特性

IUPAC Name |

1-(4-methylphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFICTUTRIMBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179046 | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-00-7 | |

| Record name | (4-Methylphenyl)phenylethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylbenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylbenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Methylbenzil undergo dimerization reactions?

A2: While there's no direct evidence of 4-Methylbenzil dimerization in the provided research, a related compound, 6-methyl-2-phenylbenzofuran, undergoes an unusual dimeric oxidation when treated with chromium trioxide in acetic acid, yielding 2,2'-dibenzoyloxy-4,4'-dimethylbenzil []. This suggests that similar reactivity might be possible with 4-Methylbenzil under specific oxidative conditions.

Q2: How does the introduction of a methyl group at the para position of benzil (forming 4-methylbenzil) influence its reactivity?

A3: The methyl group in 4-Methylbenzil, being an electron-donating group, is expected to increase the electron density of the aromatic ring. This effect can influence its reactivity in reactions like electrophilic aromatic substitution, potentially making it more reactive compared to unsubstituted benzil. This effect is observed in the formation of bisindoline and indolinone derivatives, where a Friedel–Crafts type electrophilic attack is proposed at the ring closing C–C bond forming steps [].

Q3: What analytical techniques are useful for studying the reactions and products of 4-Methylbenzil?

A4: While not explicitly stated for 4-Methylbenzil, related research utilizes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural characterization of similar compounds [, ]. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be helpful in analyzing reaction mixtures, particularly for identifying and quantifying different isomers like 6a and 6b [].

Q4: Are there any known biological applications or studies involving 4-Methylbenzil or its derivatives?

A5: Although no direct biological applications are mentioned in the provided research, the study highlighting the antimicrobial activity of Cobalt(II) complexes with 2-aminobenzimidazole derivatives suggests a potential avenue for exploring the biological activity of compounds structurally related to 4-Methylbenzil []. Further research is necessary to determine if 4-Methylbenzil derivatives exhibit similar properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。